5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid
Description
5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is a bicyclic compound featuring a fused indene ring system with two carboxylic acid groups at the 2-position and a bromine substituent at the 5-position. Its molecular formula is C₁₁H₉BrO₄ (calculated), and its structure combines rigidity from the bicyclic framework with reactivity from the bromine and carboxylic acid groups.
Properties
IUPAC Name |
5-bromo-1,3-dihydroindene-2,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKVOGCCCURKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This can be achieved by reacting 2,3-dihydro-1H-indene-2,2-dicarboxylic acid with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indene ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted indene derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H9BrO4
Molecular Weight: 273.09 g/mol
CAS Number: 1132943-94-2
IUPAC Name: 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid
The compound features a bromine atom at the 5th position and two carboxylic acid groups at the 2nd position of the indene ring system. This unique structure contributes to its reactivity and potential biological activities.
Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity in nucleophilic substitution reactions, making it a valuable building block in organic synthesis.
| Application | Description |
|---|---|
| Synthesis of Pharmaceuticals | Used to create biologically active compounds through various chemical reactions. |
| Agrochemical Development | Acts as a precursor in the formulation of pesticides and herbicides. |
Biology
Research indicates that this compound exhibits potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown its ability to interact with biological molecules, which may lead to modulation of various cellular pathways.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibits bacterial growth by disrupting cell wall synthesis. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Anticancer | Induces apoptosis in cancer cells through activation of specific signaling pathways. |
Medicine
In medicinal chemistry, this compound is under investigation for its therapeutic potential. It has been studied as a candidate for developing new drugs targeting specific diseases.
Case Study:
A study conducted by researchers at the Guangzhou Institutes of Biomedicine and Health explored the synthesis of derivatives based on this compound as selective inhibitors for certain cancer-related pathways. These derivatives showed promising results in vitro and in vivo models for pancreatic cancer treatment .
Industry
This compound is also utilized in the production of specialty chemicals and materials due to its unique properties. Its application extends to polymer chemistry where it serves as a monomer or additive.
Mechanism of Action
The exact mechanism of action of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its bromine atom may participate in halogen bonding with biological molecules, influencing their function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid and analogous compounds:
Solubility and Physicochemical Properties
While solubility data for the target compound is unavailable, related derivatives provide clues:
- Ester Derivatives: 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate () is soluble in chloroform and methanol, suggesting moderate polarity .
- Hydrochloride Salts: The amino dicarboxylic acid hydrochloride () likely exhibits high water solubility due to ionic character .
- Anhydrides : Cyclohexene dicarboxylic anhydride () is hydrophobic, aligning with its use in polymer resins .
Research Findings and Trends
Biological Activity
5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 97901-15-0
- Molecular Formula : C10H9BrO2
- Molecular Weight : 241.08 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antioxidant Activity
Studies indicate that indene derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. In vitro experiments have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
Cardioprotective Effects
In models of doxorubicin-induced cardiotoxicity, compounds similar to 5-bromo-2,3-dihydro-1H-indene derivatives have shown protective effects on cardiomyocytes by enhancing cell viability and reducing oxidative damage .
Research Findings and Case Studies
Q & A
Q. What synthetic methodologies are recommended for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : Bromination of dihydroindene precursors using agents like -bromosuccinimide (NBS) or in halogenated solvents (e.g., ) is a common approach. Optimization involves varying reaction parameters such as temperature (e.g., 0–25°C), solvent polarity, and catalyst presence (e.g., Lewis acids like ). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and dihydroindene ring integrity.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (, theoretical ~301.05 g/mol).
- Infrared Spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O bonds (~1700 cm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitutions or decarboxylation. Transition state analysis identifies regioselectivity in bromine displacement. Computational tools like Gaussian or ORCA integrate with experimental data to prioritize synthetic targets .
Q. What experimental design principles should guide studies on the compound’s catalytic potential in asymmetric synthesis?
- Methodological Answer : Employ factorial design to test variables (e.g., chiral ligands, solvents, temperatures). For example:
| Factor | Levels |
|---|---|
| Ligand | L1, L2, L3 |
| Solvent | THF, DCM, MeCN |
| Temp. | 25°C, 40°C, 60°C |
| Analyze enantiomeric excess (ee) via chiral HPLC. Response surface methodology (RSM) optimizes conditions for maximum ee . |
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., aqueous buffers at pH 2–7) and measure solubility via gravimetric analysis.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life.
- Cross-Validation : Compare results across multiple labs using identical protocols to isolate environmental variables .
Q. What role can AI-driven simulations play in scaling up synthesis protocols for this compound?
- Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) with real-time process data to model reaction kinetics and heat transfer. Machine learning algorithms predict optimal batch reactor conditions (e.g., stirring rate, cooling profiles) to minimize byproducts. Autonomous systems adjust parameters dynamically during scale-up trials .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to statistically assess inter-lab variability in reported properties.
- Advanced Characterization : X-ray crystallography or HMBC NMR can resolve ambiguities in tautomeric forms or hydrogen bonding networks.
- Ethical Compliance : Adhere to EPA DSSTox guidelines for handling brominated compounds, including waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
